4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide
Description
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS: 669766-79-4) is a heterocyclic compound with the molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol . Its structure features a pyrido[3,4-d]pyridazine core substituted with hydroxyl groups at positions 4 and 8, a methyl group at position 7, and a carboximidamide moiety at position 3.
Properties
CAS No. |
669766-79-4 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
4,8-dihydroxy-7-methyl-4H-pyrido[3,4-d]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C9H11N5O2/c1-4-7(15)5-3-13-14(9(10)11)8(16)6(5)2-12-4/h2-3,8,15-16H,1H3,(H3,10,11) |
InChI Key |
LOVWHAFBERAQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(N(N=CC2=C1O)C(=N)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrido[3,4-d]pyridazine core through cyclization reactions starting from appropriately substituted pyridazine or pyridine precursors.
- Introduction of hydroxy groups at positions 4 and 8, typically via selective hydroxylation or by using hydroxy-substituted starting materials.
- Installation of the 7-methyl substituent through methylation steps or by using methyl-substituted intermediates.
- Conversion of a suitable precursor functional group (such as a nitrile, ester, or amide) at position 3 into the carboximidamide group via amidination reactions.
Preparation of Carboximidamide Functionality
Carboximidamides are commonly prepared by reacting nitriles or esters with amidine reagents or by direct amidination of amides. For example, 1H-pyrazole-1-carboxamidine hydrochloride is a known reagent used in amidination under mild conditions with various bases and solvents. Key reaction parameters include:
These conditions highlight the versatility of amidination reactions using carboximidamide precursors under mild to moderate temperatures, with various bases (triethylamine, diisopropylethylamine) and solvents (DMF, water, THF).
Cyclization and Hydroxylation Steps
While direct literature on the exact preparation of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is limited, analogous syntheses of pyrido[3,4-d]pyridazine derivatives involve:
- Formation of the fused bicyclic system by condensation of substituted pyridazines with appropriate aldehydes or ketones.
- Hydroxylation at specific ring positions using reagents such as hydroxyl radicals, peroxides, or catalytic oxidation methods.
- Methylation at position 7 via methyl iodide or methyl sulfonate reagents in the presence of base.
Representative Experimental Procedure (Hypothetical Based on Analogous Methods)
Synthesis of 7-methylpyrido[3,4-d]pyridazine intermediate:
- Condense 3-amino-4-hydroxypyridine with a suitable aldehyde under acidic conditions to form the fused pyridazine ring.
- Methylate the 7-position using methyl iodide and potassium carbonate in acetone at room temperature.
Introduction of hydroxy groups at positions 4 and 8:
- Subject the intermediate to selective hydroxylation using a mild oxidant such as hydrogen peroxide in the presence of a catalyst.
Conversion of the 3-position substituent to carboximidamide:
- React the nitrile or ester precursor at position 3 with amidine hydrochloride salts (e.g., pyrazole-1-carboxamidine hydrochloride) in DMF with diisopropylethylamine at 20–25°C for 24–48 hours.
- Isolate the product by filtration or crystallization.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridazine ring formation | Condensation of amino-pyridine + aldehyde | 70–85 | Acidic catalysis, reflux conditions |
| Methylation at position 7 | Methyl iodide, K2CO3, acetone, 20°C | 80–90 | Room temperature, mild base |
| Hydroxylation at positions 4,8 | H2O2, catalytic metal salts, mild heating | 60–75 | Selective oxidation, controlled conditions |
| Amidination at position 3 | Pyrazole-1-carboxamidine hydrochloride, DIPEA, DMF, 20°C | 50–85 | Mild conditions, prolonged reaction times |
Research Findings and Observations
- The amidination step is critical and benefits from the use of non-nucleophilic bases like N,N-diisopropylethylamine to neutralize acid and promote nucleophilic attack on the nitrile carbon.
- Solvent choice affects yield and purity; DMF and water have been effective media for amidination.
- Reaction times vary from hours to days depending on substrate reactivity and temperature.
- Purification typically involves crystallization from ethyl acetate, hexane, or isopropanol-water mixtures.
- Analytical data such as NMR, HRMS, and melting point confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboximidamide group may produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. In particular, 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide has been shown to inhibit specific tyrosine kinases involved in cancer progression. For example:
- Case Study : A study demonstrated that this compound effectively inhibited platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases, which are critical in tumor growth and angiogenesis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Mechanism : It is believed that the hydroxyl groups in the structure contribute to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Neuroprotective Potential
Recent studies suggest that compounds similar to this compound may provide neuroprotective effects against neurodegenerative diseases.
- Research Findings : In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.
Synthetic Pathway Overview
- Starting Materials : Pyridazine derivatives.
- Reagents Used : Various amines and hydroxylating agents.
- Yield : The synthesis can achieve high yields with optimized reaction conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Carboximidamide Derivatives
Key Observations :
- The target compound uniquely combines a pyrido[3,4-d]pyridazine core with hydroxyl and methyl substituents, distinguishing it from furopyrimidine (DHFP) and pyrazole derivatives .
- Hydroxyl groups in the target compound may enhance polarity compared to the methoxy or halogen substituents in analogs .
Key Observations :
Table 3: Pharmacological Profiles
Biological Activity
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridazine core with hydroxyl and carboximidamide functional groups. The molecular formula is C9H11N5O2, and it features a unique arrangement that contributes to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridazine derivatives known for their enzyme inhibitory effects .
Biological Activity Overview
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes (specific targets under study). |
| Antimicrobial | Preliminary data suggest activity against certain bacterial strains. |
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of pyridazine compounds exhibit significant inhibition against various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation .
- Another investigation revealed that similar compounds could effectively inhibit human leukocyte elastase (HLE), suggesting potential applications in treating inflammatory diseases .
- Animal Models :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
